molecular formula C7H5FN2 B14316439 1-(Diazomethyl)-2-fluorobenzene CAS No. 107135-15-9

1-(Diazomethyl)-2-fluorobenzene

Cat. No.: B14316439
CAS No.: 107135-15-9
M. Wt: 136.13 g/mol
InChI Key: FMINQUKZPNPKCH-UHFFFAOYSA-N
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Description

1-(Diazomethyl)-2-fluorobenzene is an organic compound characterized by the presence of a diazomethyl group attached to a fluorobenzene ring. This compound is part of the broader class of diazo compounds, which are known for their versatility in organic synthesis due to their ability to generate carbenes, carbenoids, or carbocations. These intermediates are highly reactive and can participate in a variety of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diazomethyl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzaldehyde with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially explosive reagent. The process involves the following steps:

    Formation of Diazomethane: Diazomethane is generated in situ from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and a strong base such as potassium hydroxide.

    Reaction with 2-Fluorobenzaldehyde: The freshly prepared diazomethane is then reacted with 2-fluorobenzaldehyde in an inert solvent like diethyl ether at low temperatures to form this compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common due to the hazardous nature of diazomethane. advancements in continuous flow techniques have allowed for safer and more efficient production of diazo compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions

1-(Diazomethyl)-2-fluorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazomethyl group can be substituted by various nucleophiles, leading to the formation of different substituted fluorobenzenes.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.

    Carbene Insertion Reactions: Upon thermal or photochemical decomposition, the diazomethyl group generates a carbene, which can insert into C-H, O-H, N-H, and other bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Transition metal catalysts such as rhodium or copper are often used to facilitate carbene insertion reactions.

    Solvents: Inert solvents like diethyl ether, dichloromethane, and tetrahydrofuran are commonly used.

Major Products

The major products formed from these reactions include substituted fluorobenzenes, heterocyclic compounds, and various carbene insertion products .

Scientific Research Applications

1-(Diazomethyl)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Diazomethyl)-2-fluorobenzene primarily involves the generation of carbenes upon thermal or photochemical decomposition. These carbenes are highly reactive intermediates that can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved include:

Comparison with Similar Compounds

1-(Diazomethyl)-2-fluorobenzene can be compared with other diazo compounds such as diazomethane, ethyl diazoacetate, and trimethylsilyldiazomethane. These compounds share similar reactivity patterns but differ in their specific applications and safety profiles:

This compound stands out due to its unique combination of a diazomethyl group and a fluorobenzene ring, which imparts distinct reactivity and applications in organic synthesis and material science.

Properties

CAS No.

107135-15-9

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

1-(diazomethyl)-2-fluorobenzene

InChI

InChI=1S/C7H5FN2/c8-7-4-2-1-3-6(7)5-10-9/h1-5H

InChI Key

FMINQUKZPNPKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=[N+]=[N-])F

Origin of Product

United States

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